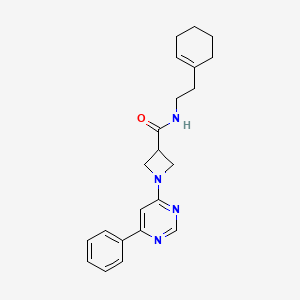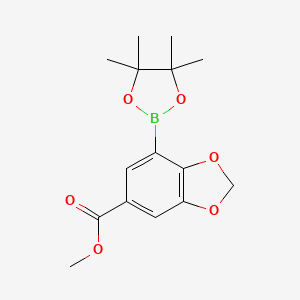
5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, pinacol ester is a type of boronic acid ester . Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate . The molecular weight is 306.12 .Chemical Reactions Analysis
Boronic acids and their esters, including this compound, are known to be susceptible to hydrolysis, especially at physiological pH . They are also used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.12 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Phosphorescence Properties
A fascinating aspect of arylboronic esters, such as 5-Methoxycarbonyl-2,3-methylenedioxyphenylboronic acid, pinacol ester, is their ability to exhibit phosphorescence. Contrary to the common belief that phosphorescent organic molecules require heavy atoms or carbonyl groups, simple arylboronic esters demonstrate long-lived room-temperature phosphorescence in the solid state. This finding challenges the general notion of what is required for organic molecules to phosphoresce, suggesting new avenues for research in materials science and potentially leading to applications in organic photonics and electronics (Shoji et al., 2017).
Polymer Synthesis
This compound plays a critical role in the synthesis of polymers through catalyzed reactions. For instance, it has been utilized in the synthesis of hyperbranched polythiophene with a nearly 100% degree of branching via the catalyst-transfer Suzuki–Miyaura coupling reaction. This innovative approach highlights the ester's utility in creating novel polymeric materials with potential applications in electronics and materials science (Segawa et al., 2013).
Drug Delivery Systems
In the realm of biomedical engineering, the unique properties of arylboronic esters have been exploited for the development of responsive drug delivery systems. For example, a study demonstrates the use of phenylboronic ester as a sensitive linkage in the synthesis of biocompatible and biodegradable block copolymer micelles. These micelles are responsive to glucose and lactic acid, making them promising candidates for selective drug delivery in pathological conditions such as diabetes and cancer (Vrbata & Uchman, 2018).
Oxidative Stress Responsive Polymers
A novel oxidation-sensitive copolymer incorporating phenylboronic acid pinacol ester was designed for anticancer drug delivery. The copolymer can self-assemble into micelles capable of loading hydrophobic drugs and releasing them in response to oxidative stress, a common feature of tumor environments. This research opens up possibilities for creating more effective and targeted chemotherapy treatments with reduced side effects (Zhang et al., 2019).
Eigenschaften
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO6/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(17)18-5)7-11-12(10)20-8-19-11/h6-7H,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMQIEWVGRPSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2OCO3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

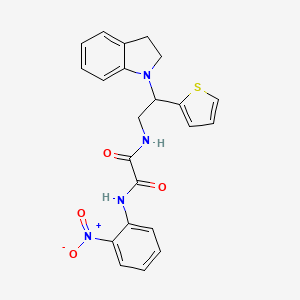
![3-Amino-N-[3-(dimethylamino)propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2843919.png)
![3-[4-(Morpholine-4-carbonyl)-1-phenylpyrazol-3-yl]chromen-2-one](/img/structure/B2843920.png)
![7-[1-(2,4-Difluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2843921.png)
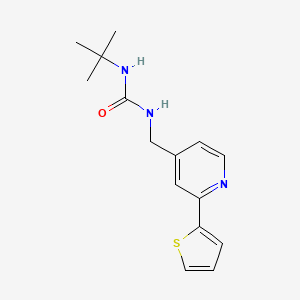
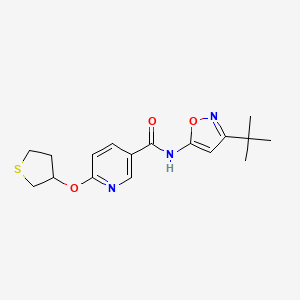
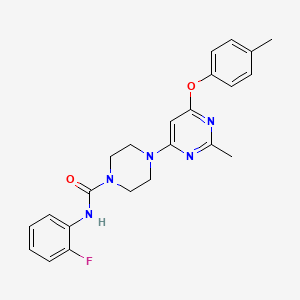
![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)
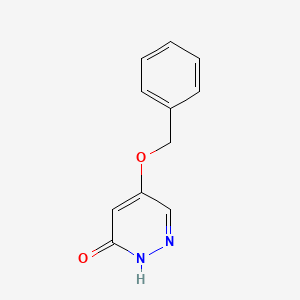
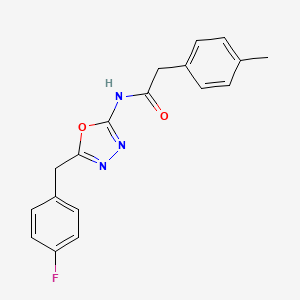
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2843931.png)
![1-({1-[2-chloro-5-(trifluoromethyl)phenyl]-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B2843934.png)
![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)
